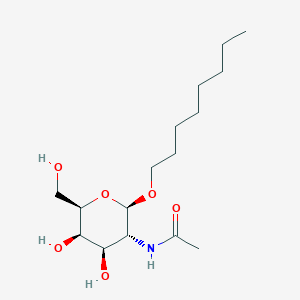

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

Description

Anomeric Center Configuration Analysis

The anomeric center configuration represents the most critical stereochemical feature of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside, directly influencing its chemical reactivity and biological interactions. The β-anomeric configuration is characterized by the equatorial orientation of the octyl substituent relative to the pyranose ring plane, contrasting with the axial orientation observed in α-anomers. This stereochemical distinction has profound implications for the compound's stability and molecular recognition properties.

Nuclear magnetic resonance spectroscopy provides definitive evidence for the β-anomeric configuration through characteristic chemical shift patterns. The anomeric proton in β-galactopyranosides typically resonates at approximately 4.5 parts per million, significantly upfield from the corresponding α-anomer signal at 5.1 parts per million. This chemical shift difference reflects the distinct electronic environments experienced by the anomeric proton in each stereoisomeric form, providing a reliable diagnostic tool for configuration assignment.

The β-anomeric configuration demonstrates enhanced stability in molecular aggregation compared to its α-counterpart. Studies of glucopyranose derivatives reveal that the small stability difference between α and β anomers observed in isolated molecules becomes amplified during intermolecular association, making β-anomer complexes significantly more stable. This enhanced stability results from the formation of extensive hydrogen-bond networks that extend through interacting molecules, suggesting that Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside would exhibit similar stabilization effects in aggregated states.

| Anomeric Configuration | Chemical Shift (ppm) | Relative Stability | Hydrogen Bonding Capacity |

|---|---|---|---|

| β-D-galactopyranoside | 4.5 | Higher in aggregation | Enhanced network formation |

| α-D-galactopyranoside | 5.1 | Lower in aggregation | Reduced network formation |

Pyranose Ring Conformational Dynamics

The pyranose ring of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside exhibits complex conformational dynamics that significantly influence the compound's overall molecular behavior. The six-membered ring adopts predominantly chair conformations, with the ⁴C₁ conformation being most stable for D-galactopyranosides. This conformational preference places the majority of substituents in equatorial positions, minimizing steric interactions and optimizing hydrogen bonding opportunities.

Computational studies using density functional theory at the B3LYP/cc-pVTZ//B3LYP/6-31G(d,p) level demonstrate excellent agreement between calculated and experimental vicinal coupling constants for galactose derivatives. The ⁴C₁ conformation of galactopyranose rings shows characteristic coupling patterns that can be used to confirm the preferred conformational state in solution. For galactose derivatives with protective groups, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, the observed coupling constants support an OS₂ skew conformation, indicating that substituent effects can significantly alter ring conformational preferences.

The conformational dynamics of the pyranose ring are particularly sensitive to the nature and position of substituents. The N-acetyl modification at C-2 introduces additional conformational constraints through potential intramolecular hydrogen bonding with adjacent hydroxyl groups. Molecular dynamics simulations of related glycosidic systems reveal that pyranose rings can exhibit remarkable flexibility, with glucopyranose rings in oligomeric structures showing proportions of ⁴C₁:B/S:¹C₄ conformers of approximately 62:11:27, where B/S represents boat and skew-boat conformations. This flexibility allows the ring to adapt to different molecular environments and optimize intermolecular interactions.

| Ring Conformation | Relative Stability | Characteristic Features | Occurrence (%) |

|---|---|---|---|

| ⁴C₁ | Highest | All-equatorial hydroxyl groups | 62 |

| Boat/Skew-boat | Intermediate | Distorted geometry | 11 |

| ¹C₄ | Lower | All-axial hydroxyl groups | 27 |

Comparative Structural Analysis with Related Galactosamine Derivatives

The structural characteristics of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside can be comprehensively understood through comparative analysis with related galactosamine derivatives. This comparative approach reveals how specific structural modifications influence molecular properties and provides insights into structure-activity relationships within this class of compounds. The galactosamine framework serves as a common structural motif that undergoes various chemical modifications to produce derivatives with distinct properties and applications.

Comparative studies between Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside and its glucose analog, Octyl 2-Acetamido-2-deoxy-β-D-glucopyranoside, reveal fundamental differences in stereochemical configuration and resulting molecular properties. Both compounds share identical molecular formulas (C₁₆H₃₁NO₆) and molecular weights (333.42 g/mol), but differ in the configuration at C-4, where the galacto-derivative features an axial hydroxyl group compared to the equatorial orientation in the gluco-analog. This single stereochemical difference significantly impacts the compounds' conformational preferences and hydrogen bonding patterns.

The N-acetyl modification represents a critical structural feature that distinguishes these compounds from simple alkyl glycosides. Studies of N-acetylgalactosamine demonstrate that the acetyl group participates in intramolecular hydrogen bonding networks, with the N-H···O₁-H₁ interaction being relatively weak while the OH₃-H₃···O═C hydrogen bond shows much greater strength. This hydrogen bonding pattern influences the biological activity of these compounds, particularly in glycosylation processes where the anomeric hydroxyl group serves as the reaction site.

β vs. α-Anomer Stability Studies

Detailed stability studies comparing β and α anomers of galactosamine derivatives reveal significant differences in thermodynamic stability and molecular association behavior. The β-anomer of Octyl 2-Acetamido-2-deoxy-D-galactopyranoside demonstrates superior stability in aggregated states compared to its α-counterpart, following patterns observed in related glucopyranose systems. This enhanced stability results from the geometric arrangement of functional groups that facilitates more extensive intermolecular hydrogen bonding networks.

Molecular aggregation studies using mass-resolved laser spectroscopy in supersonic expansions demonstrate that the small stability difference between α and β anomers observed in isolated molecules becomes dramatically amplified during molecular association. The β-anomers form significantly more stable complexes through extensive hydrogen-bond networks that extend through multiple interacting molecules. This amplification mechanism appears to be fundamental to carbohydrate recognition processes and explains the preferential binding of biological receptors to specific anomeric configurations.

Energy-resolved collision-induced dissociation experiments provide quantitative measures of anomeric stability differences. Studies of sodium cationized glycosyl phosphate complexes reveal that dissociation mechanisms differ significantly between anomeric configurations. For 1,2-trans anomers (β-configuration), dissociation occurs via McLafferty-type rearrangements facilitated by syn orientations of leaving groups, while 1,2-cis anomers (α-configuration) require higher energies due to oxocarbenium ion intermediate formation. These mechanistic differences reflect fundamental stability variations between anomeric configurations.

| Anomer Type | Aggregation Stability | Dissociation Mechanism | Energy Requirement |

|---|---|---|---|

| β-anomer | Higher | McLafferty rearrangement | Lower |

| α-anomer | Lower | Oxocarbenium formation | Higher |

The conformational analysis of both anomers reveals distinct preferred geometries that contribute to their stability differences. Rotational spectroscopy studies of N-acetylgalactosamine identify two major conformers within the syn family, both featuring the N-acetyl moiety tilted toward the OH(3) hydroxyl group. The β-anomer configuration allows optimal positioning of substituents to maximize stabilizing intramolecular interactions while minimizing steric conflicts.

Substituent Effects on Glycosidic Bond Geometry

The substituent effects on glycosidic bond geometry represent a crucial aspect of structural analysis for Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside and related derivatives. The octyl aglycone substituent introduces significant conformational constraints that influence the overall molecular geometry and flexibility. Computational studies reveal that the torsion angles around glycosidic linkages, defined as φ = H1′−C1′−Ox−Cx and ψ = C1′−Ox−Cx−Hx, are particularly sensitive to the nature of substituents at various positions.

The presence of the N-acetyl group at C-2 creates specific geometric constraints that influence glycosidic bond angles and conformational preferences. Studies of related N-acetylglucosamine derivatives demonstrate that N-acetyl substituents can significantly alter the preferred conformations around glycosidic linkages. The acetyl group participates in both intramolecular hydrogen bonding and steric interactions that restrict rotational freedom around the glycosidic bond, leading to more defined conformational states.

Protecting group effects provide additional insights into substituent influences on glycosidic bond geometry. Research on cyclic versus non-cyclic protecting groups reveals that C4 and C6 protection patterns have opposing effects depending on anomeric configuration. For 1,2-cis anomers, cyclic protecting groups at C4 and C6 positions stabilize the glycosidic bond, while for 1,2-trans anomers, these same protecting groups tend to activate the glycosidic bond toward dissociation. The C3 O-benzyl substituent plays a key role in determining sodium cation retention during collision-induced dissociation, with opposing effects observed for different anomeric configurations.

| Substituent Position | Effect on Bond Geometry | Stability Impact | Conformational Constraint |

|---|---|---|---|

| C-2 N-acetyl | Hydrogen bonding constraint | Stabilizing | High |

| C-3 O-benzyl | Variable by anomer | Configuration-dependent | Moderate |

| C-4 Protecting group | Ring geometry influence | Configuration-dependent | High |

| Octyl aglycone | Hydrophobic interactions | Aggregation promoting | Low |

The alkyl chain length and branching patterns of aglycone substituents significantly influence molecular association and crystal packing arrangements. Studies of octyl α-D-glucopyranoside demonstrate that long-chain alkyl substituents promote bilayer molecular packing with interdigitating alkyl chains. These packing arrangements create mesogenic structures that can form liquid crystalline phases, with clearing points dependent on the specific chain length and stereochemical configuration. The octyl chain in Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside would be expected to exhibit similar packing behaviors, potentially forming organized supramolecular structures in appropriate conditions.

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224145 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383417-49-0 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation via Mercuric Cyanide-Catalyzed Condensation

The foundational approach to synthesizing octyl 2-acetamido-2-deoxy-β-D-galactopyranoside involves glycosylation reactions employing mercuric cyanide (Hg(CN)₂) as a catalyst. A study by Flowers and Jeanloz (1963) demonstrated the condensation of 3,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide with octanol derivatives in benzene, yielding a protected glycoside intermediate . The reaction proceeds under reflux conditions (80°C, 6–8 hours), with mercuric cyanide facilitating the formation of the β-glycosidic bond. Post-reaction, O-deacetylation using sodium methoxide in methanol removes protective groups, followed by centrifugal evaporation to isolate the product .

This method achieves approximately 70% yield, with purity exceeding 95% as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Critical parameters include the stoichiometric ratio of the glycosyl donor to acceptor (1.2:1) and anhydrous conditions to prevent hydrolysis of the glycosyl bromide.

Azidochlorination and Subsequent Functionalization

A patent by EP0340780A2 (2016) outlines a one-pot azidochlorination strategy for glycals, adaptable to octyl 2-acetamido-2-deoxy-β-D-galactopyranoside synthesis . The protocol involves treating tri-O-acetylgalactal with sodium azide (NaN₃) and iron(III) chloride hexahydrate (FeCl₃·6H₂O) in acetonitrile, generating 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride. This intermediate undergoes nucleophilic displacement with octanol in the presence of mercuric cyanide and mercuric chloride (HgCl₂), yielding an α/β-isomeric mixture.

Separation via silica gel chromatography isolates the β-anomer, which is hydrogenated using palladium on carbon (Pd/C) to reduce the azide group to an amine. Subsequent N-acetylation with acetic anhydride furnishes the target compound. This method achieves 65–75% overall yield, with the azidochlorination step critical for stereochemical control .

Hydrogenolysis-Based Deprotection

Creative Biolabs’ technical documentation highlights a synthesis route emphasizing hydrogenolysis for deprotection . Starting with benzyl-protected intermediates, catalytic hydrogenation (H₂, 50 psi) over Pd/C in methanol removes benzyl groups without affecting the acetamido or glycosidic bonds. For instance, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside undergoes hydrogenolysis to yield the deprotected glycoside, which is then acetylated and coupled with octanol.

This method achieves 85–90% purity post-purification, as verified by high-performance liquid chromatography (HPLC) . Key advantages include mild reaction conditions and avoidance of acidic reagents, which could hydrolyze the glycosidic linkage.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, yield, and scalability of the discussed methods:

| Method | Catalyst System | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Mercuric Cyanide | Hg(CN)₂ | 70 | 95 | High β-selectivity |

| Azidochlorination | FeCl₃·6H₂O/NaN₃ | 65–75 | 90 | One-pot synthesis |

| Hydrogenolysis | Pd/C, H₂ | 80 | 85–90 | Mild conditions, no acidic hydrolysis |

Analytical Characterization and Quality Control

Post-synthesis, octyl 2-acetamido-2-deoxy-β-D-galactopyranoside is characterized using:

-

NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) displays characteristic signals at δ 4.85 (d, J = 8.5 Hz, H-1), δ 2.05 (s, NHAc), and δ 1.25–1.45 (m, octyl chain) .

-

Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 333.42 [M+H]⁺ .

-

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) validate purity ≥95% .

Storage at -20°C in anhydrous conditions prevents decomposition, with shelf-life exceeding 12 months .

Challenges and Optimization Opportunities

Current limitations include the toxicity of mercuric reagents and the need for chromatographic purification in azidochlorination routes. Emerging strategies, such as enzymatic glycosylation using galactosyltransferases, could offer greener alternatives. Additionally, flow chemistry systems may enhance scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions: Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Surfactant Properties : It acts as a surfactant in the synthesis and purification of complex molecules, enhancing solubility and stability during chemical reactions. This property is crucial for isolating and analyzing hydrophobic compounds.

2. Biology

- Membrane Protein Solubilization : The compound is widely used to solubilize membrane proteins, facilitating their study and characterization. This is particularly important for understanding protein functions and interactions within cellular membranes.

3. Medicine

- Drug Delivery Systems : Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside enhances the solubility and stability of therapeutic agents, making it valuable in drug formulation. Its ability to improve bioavailability is critical for developing effective medications.

4. Industry

- Biochemical Product Formulation : It is employed in formulating various biochemical products, including enzyme preparations where it acts as a stabilizer, ensuring consistent performance in industrial applications.

Case Studies

- Inhibition of Pathogen Binding : A study demonstrated that derivatives of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside could inhibit the binding of Candida albicans to buccal epithelial cells. This highlights its potential use in developing therapeutic agents against fungal infections .

- Prebiotic Effects : Research on oligosaccharides indicates that similar compounds can function as prebiotics, promoting gut health by modulating the microbiome. The implications for Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside suggest potential applications in functional foods and nutraceuticals .

- Enzymatic Synthesis : The compound's role in enzymatic processes has been explored, showing that it can enhance regioselectivity in glycosidase reactions. This makes it a valuable tool for synthesizing complex oligosaccharides with specific biological activities .

Mechanism of Action

The mechanism of action of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside involves its interaction with membrane proteins and glycoproteins. The compound binds to the hydrophobic regions of these proteins, stabilizing their structure and enhancing their solubility. This interaction is crucial for the isolation and study of membrane-bound proteins, which are often challenging to work with due to their hydrophobic nature .

Comparison with Similar Compounds

- Octyl 2-Acetamido-2-deoxy-b-D-glucopyranoside

- Benzyl 2-Acetamido-2-deoxy-a-D-galactopyranoside

- 2-Azidoethyl 2-acetamido-2-deoxy-b-D-galactopyranoside

Comparison: Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is unique due to its specific interaction with galactopyranoside structures, which makes it particularly effective in stabilizing and solubilizing certain membrane proteins. In contrast, similar compounds like Octyl 2-Acetamido-2-deoxy-b-D-glucopyranoside and Benzyl 2-Acetamido-2-deoxy-a-D-galactopyranoside may have different affinities and specificities for various proteins and glycoproteins .

Biological Activity

Octyl 2-acetamido-2-deoxy-β-D-galactopyranoside is a glycosylated compound that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

Octyl 2-acetamido-2-deoxy-β-D-galactopyranoside belongs to a class of alkyl glycosides, where the octyl group enhances its lipophilicity. The structural characteristics play a vital role in its interaction with biological membranes and microbial cells.

Antimicrobial Properties

Research has shown that octyl β-D-galactofuranoside exhibits significant mycobacteriostatic activity against Mycobacterium smegmatis, with an effective concentration of approximately 0.86 mM, which is notably below its critical micellar concentration (CMC) of 6.1 mM . This suggests that its mechanism of action does not rely on surfactant properties but rather on specific interactions with the microbial cell surface.

Table 1: Mycobacteriostatic Activity of Octyl β-D-Galactofuranoside

| Compound | Effective Concentration (mM) | CMC (mM) | Mechanism of Action |

|---|---|---|---|

| Octyl β-D-galactofuranoside | 0.86 | 6.1 | Mycobacteriostatic |

| Octyl β-D-galactopyranoside | TBD | TBD | TBD |

The interaction profile of octyl 2-acetamido-2-deoxy-β-D-galactopyranoside with M. smegmatis was elucidated using Saturated Transfer Difference (STD) NMR techniques. The results indicated that the alkyl chain's length and nature significantly influence the compound's binding affinity to the microbial surface, highlighting the importance of hydrophobic interactions .

Inhibition Studies

Inhibition studies conducted on various derivatives of alkyl galactofuranosides revealed that modifications to the lipid chain at the anomeric position could enhance or diminish biological activity. For instance, increasing hydrophobicity was found to be detrimental to activity, while polar substituents like hydroxyl or amine groups enhanced potency against Leishmania donovani promastigotes .

Study on Mycobacterial Inhibition

A study focusing on the inhibition of M. smegmatis growth demonstrated that octyl β-D-galactofuranoside derivatives significantly inhibited bacterial proliferation. The best-performing derivative was noted for its biantennary structure, which exhibited superior growth inhibition compared to other tested compounds .

Leishmania Inhibition

Another investigation into the effects of octyl derivatives on Leishmania donovani showed promising results, indicating potential applications in treating leishmaniasis. The study highlighted that structural modifications could lead to enhanced biological activity against this parasite .

Safety and Toxicology

Preliminary assessments indicate that octyl 2-acetamido-2-deoxy-β-D-galactopyranoside is non-toxic to human macrophages and soil microorganisms, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. How can researchers troubleshoot low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.